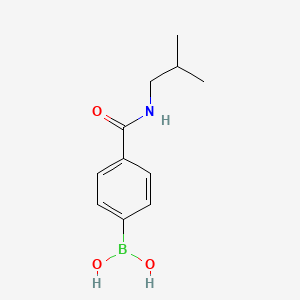

4,5-Dimethoxy-2-nitrobenzamide

概要

説明

4,5-Dimethoxy-2-nitrobenzamide is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

Synthesis Analysis

The synthesis of 4,5-Dimethoxy-2-nitrobenzamide involves the use of 4,5-Dimethoxy-2-nitrobenzoic acid . The compound is insoluble in water but soluble in DMSO and methanol .Molecular Structure Analysis

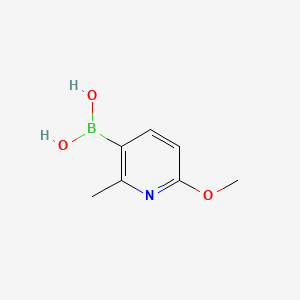

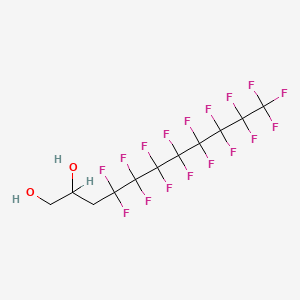

The molecular structure of 4,5-Dimethoxy-2-nitrobenzamide is complex. It contains a total of 43 bond(s), including 23 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 2 ether(s) (aromatic) .Chemical Reactions Analysis

4,5-Dimethoxy-2-nitrobenzoic acid, a precursor to 4,5-Dimethoxy-2-nitrobenzamide, reacts with organotin oxides/halides to yield organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical And Chemical Properties Analysis

4,5-Dimethoxy-2-nitrobenzamide has a molecular weight of 226.19 . It is a solid at room temperature and should be stored at 4° C . Its melting point is between 189-192° C, and its boiling point is approximately 336.8° C at 760 mmHg . The density is predicted to be approximately 1.3 g/cm^3, and the refractive index is predicted to be n 20D 1.57 .科学的研究の応用

Application in Organic Chemistry

- Specific Scientific Field : Organic Chemistry .

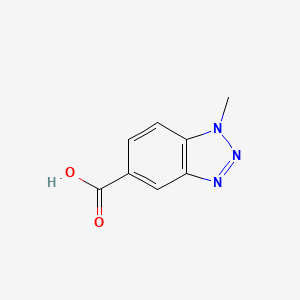

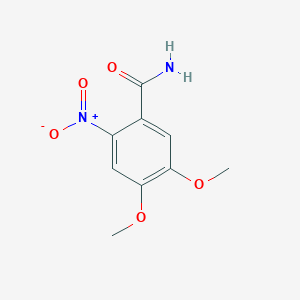

- Summary of the Application : 4,5-Dimethoxy-2-nitrobenzamide is used in the synthesis of other organic compounds. Specifically, it has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzoic acid and 6,7-dimethoxyquinazoline derivatives .

- Methods of Application or Experimental Procedures : While the specific experimental procedures and technical details were not available in the sources I found, the general process involves chemical reactions under controlled conditions to convert 4,5-Dimethoxy-2-nitrobenzamide into the desired compounds .

- Results or Outcomes : The outcome of these reactions is the successful synthesis of 4,5-dimethoxy-2-nitrobenzoic acid and 6,7-dimethoxyquinazoline derivatives . These compounds may have further applications in various fields of research.

Application in Biological Chemistry

- Specific Scientific Field : Biological Chemistry .

- Summary of the Application : 4,5-Dimethoxy-2-nitrobenzamide is used in the photolysis of the commonly used 4,5-dimethoxy-2-nitrobenzyl (DMNB) caging moiety attached to the NH-nitrogen of pharmacologically relevant N-phenylpyrimidine-2-amine scaffold . This concept is used in the development of novel therapeutic prodrug concepts .

- Methods of Application or Experimental Procedures : The general process involves the photolysis of the DMNB caging moiety attached to the NH-nitrogen of the N-phenylpyrimidine-2-amine scaffold . A small set of para-phenyl substituted derivatives with varying inductive/mesomeric electron-donating/withdrawing effects was designed, synthesized and parameters of the photolysis were determined .

- Results or Outcomes : The outcome of these reactions is the successful photolysis of the DMNB caging moiety, which can be used in the development of novel therapeutic prodrug concepts . The results suggest that electronic features of the entire molecule should be taken into account when considering its suitability for the caging concept .

Safety And Hazards

4,5-Dimethoxy-2-nitrobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention .

特性

IUPAC Name |

4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-3-5(9(10)12)6(11(13)14)4-8(7)16-2/h3-4H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBGGQRDBYVDSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)N)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371195 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethoxy-2-nitrobenzamide | |

CAS RN |

4959-60-8 | |

| Record name | 4,5-dimethoxy-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。